molecular formula C15H15BrN2O3S B3629111 5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide

Cat. No.: B3629111
M. Wt: 383.3 g/mol
InChI Key: ZLVNCUBCKMRMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and a methoxy group

Preparation Methods

The synthesis of 5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the carbamothioyl group: This involves the reaction of the brominated compound with a furan-2-ylmethylamine derivative under specific conditions to form the carbamothioyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the removal of certain functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide can be compared with other similar compounds, such as:

  • 5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-furamide
  • 5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methylbenzamide

These compounds share similar structural features but differ in specific functional groups, which can influence their reactivity and applications

Properties

IUPAC Name

5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-9-6-10(16)7-12(13(9)20-2)14(19)18-15(22)17-8-11-4-3-5-21-11/h3-7H,8H2,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNCUBCKMRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC(=S)NCC2=CC=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Reactant of Route 5
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(furan-2-ylmethylcarbamothioyl)-2-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.